molecular formula C13H8BrFN2 B8074331 4-Bromo-1-(4-fluorophenyl)-1H-indazole

4-Bromo-1-(4-fluorophenyl)-1H-indazole

Katalognummer: B8074331
Molekulargewicht: 291.12 g/mol
InChI-Schlüssel: ZKKVQOONHTWMRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(4-fluorophenyl)-1H-indazole is a versatile brominated and fluorinated indazole derivative designed for pharmaceutical and biochemical research. Indazole scaffolds are prominent in medicinal chemistry due to their wide biological activity. Related bromo-indazole compounds are key intermediates in synthesizing potential antimicrobial agents . Similarly, fluorophenyl-substituted heterocycles are common structural motifs in drug discovery . The specific bromo and fluoro substitutions on this indazole core make it a valuable building block for Suzuki cross-coupling and other metal-catalyzed reactions, allowing researchers to create diverse compound libraries for biological screening. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can use it to develop and study new molecules with potential activity against various biological targets, such as enzymes involved in metabolic diseases . Handle with appropriate safety precautions.

Eigenschaften

IUPAC Name

4-bromo-1-(4-fluorophenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-12-2-1-3-13-11(12)8-16-17(13)10-6-4-9(15)5-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKVQOONHTWMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Methodology and Reaction Design

Adapting the copper-catalyzed intramolecular N-arylation reported by Beilstein et al., this route starts with o-chloroarylhydrazones to construct the indazole core. For this compound:

  • Hydrazone formation : React 4-bromo-2-chlorobenzaldehyde with 4-fluorophenylhydrazine.

  • Cyclization : Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH in DMF at 120°C for 24–48 hours.

Key Data:

ParameterValueSource
CatalystCuI/1,10-phenanthroline
Yield35–70%
Reaction Time24–48 hours

This method avoids palladium catalysts, reducing costs, but requires optimization to improve yields for bulky aryl groups like 4-fluorophenyl.

Palladium-Mediated Cross-Coupling for N-Substitution

Suzuki–Miyaura Coupling Post-Cyclization

A two-step strategy involves:

  • Indazole core synthesis : Prepare 1H-indazole via cyclization of 2-bromo-4-fluorotoluene using LDA and DMF.

  • N-arylation : Employ Pd(OAc)₂/XPhos to couple 4-fluorophenylboronic acid with 4-bromo-1H-indazole.

Key Data:

ParameterValueSource
CatalystPd(OAc)₂/XPhos
Yield (Step 2)65–78%
Temperature80–100°C

This method benefits from commercial availability of boronic acids but faces challenges in controlling N- vs. C-arylation.

Direct Bromination on Preformed Indazole Cores

Electrophilic Aromatic Substitution

Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in acidic or radical conditions. For example:

  • Substrate : 1-(4-fluorophenyl)-1H-indazole.

  • Bromination : NBS (1.2 equiv), AIBN (0.1 equiv) in CCl₄ at 80°C for 6 hours.

Key Data:

ParameterValueSource
Regioselectivity>95% at 4-position
Yield82%
Byproducts5-bromo isomer (<5%)

Direct bromination is efficient but requires prefunctionalized indazole cores, limiting its applicability.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield RangeScalability
Copper catalysisLow-cost catalystsModerate yields35–70%Moderate
Pd couplingHigh regioselectivityPd cost, byproducts65–78%High
Direct brominationRapid, one-stepRequires preformed core75–82%Limited

Experimental Optimization Insights

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility in copper-catalyzed reactions but increases side reactions at >120°C.

  • Low-temperature metallation : Using LDA at −78°C enhances regioselectivity in indazole formation.

Catalytic System Tuning

  • Ligand effects : Bulky ligands like XPhos suppress undesired C-arylation in Pd-mediated coupling.

  • Base selection : KOH outperforms Cs₂CO₃ in copper systems due to better solubility .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(4-fluorophenyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(4-fluorophenyl)-1H-indazole has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a core structure in the development of pharmaceuticals, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Material Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is employed in chemical biology to study protein-ligand interactions and enzyme inhibition.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(4-fluorophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to alterations in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Bromo-1-(4-fluorophenyl)-1H-indazole with structurally related indazole and pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C₁₃H₈BrFN₂ 293.12 Br (C4), 4-fluorophenyl (N1) Cross-coupling intermediate, drug design
6-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ 215.02 Br (C6), F (C4) Antimicrobial research
4-Bromo-3-methyl-1H-indazole C₈H₇BrN₂ 211.06 Br (C4), CH₃ (C3) Polymer synthesis, enzyme studies
4-Bromo-5-(trifluoromethyl)-1H-indazole C₈H₄BrF₃N₂ 263.03 Br (C4), CF₃ (C5) High electronegativity for catalysis
1-(4-Chlorophenyl)-4-bromo-1H-pyrazole C₉H₅BrClN₂ 271.51 Br (C4), Cl-substituted phenyl Antimicrobial activity

Key Observations:

  • Halogen Effects : Bromine at the 4-position (vs. chlorine in pyrazole analogs) enhances electron-withdrawing effects, improving stability in cross-coupling reactions. Bromo derivatives exhibit stronger intermolecular halogen bonding compared to chloro analogs, which may enhance crystallinity .
  • This contrasts with non-fluorinated analogs like 4-bromo-1-phenyl-1H-indazole, which adopt planar conformations.
  • Positional Isomerism : 6-Bromo-4-fluoro-1H-indazole (Br at C6) shows distinct reactivity due to altered electronic distribution, favoring nucleophilic aromatic substitution at the C4 fluorine site .

Q & A

Q. What are the key synthetic routes for 4-Bromo-1-(4-fluorophenyl)-1H-indazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A common method uses indazole derivatives brominated at the 4-position, followed by introduction of the 4-fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling. Optimal conditions include:

  • Solvents: DMF or THF for solubility and stability of intermediates.
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos.
  • Bases: Cs₂CO₃ or NaH to deprotonate the indazole nitrogen.

Critical Parameters:

  • Temperature (80–120°C) to balance reaction rate and side-product formation.
  • Protecting groups (e.g., trityl or tosyl) to prevent undesired substitutions .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DCM, 0°C8595
Fluorophenylation4-Fluorophenylboronic acid, Pd catalyst, 100°C7290

Q. How is the molecular structure of this compound characterized?

Answer: Combined spectroscopic and crystallographic methods are used:

  • NMR: 1^1H and 13^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain. For example, the dihedral angle between the indazole and fluorophenyl rings is ~15°, indicating moderate conjugation .

Data Tip: Discrepancies in crystallographic data (e.g., R-factor >5%) may arise from twinning or disorder; iterative refinement with SHELXD/SHELXE improves accuracy .

Q. What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves, goggles, and lab coats to avoid skin/eye irritation (reported in structurally similar brominated indazoles) .
  • Ventilation: Use fume hoods due to potential dust inhalation.
  • Storage: Inert atmosphere (N₂ or Ar) at –20°C to prevent bromine dissociation.

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C4 vs. C5) affect biological activity in indazole derivatives?

Answer: The 4-bromo substitution enhances steric bulk and electron-withdrawing effects, influencing target binding. Comparative studies show:

  • C4-Bromo: Higher affinity for kinase inhibitors due to optimal halogen bonding with ATP-binding pockets.
  • C5-Bromo: Reduced activity, likely due to steric clashes.

Table 2: Substituent Effects on Bioactivity

SubstituentTarget Protein (IC₅₀, nM)Notes
4-BromoEGFR (12 ± 3)Optimal halogen bonding
5-BromoEGFR (120 ± 15)Steric hindrance
4-FluoroEGFR (45 ± 8)Weaker electron withdrawal

QSAR models predict activity trends using descriptors like Hammett constants (σₚ for Br = +0.26) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura couplings. Key findings:

  • Rate-Limiting Step: Oxidative addition of Pd⁰ to the C–Br bond (activation energy ~25 kcal/mol).
  • Solvent Effects: THF lowers energy barriers compared to DMF due to better Pd coordination.

Software Tools: Gaussian 16 or ORCA for DFT; PyMol for visualizing molecular orbitals .

Q. How can crystallographic data contradictions (e.g., disordered fluorophenyl groups) be resolved?

Answer:

  • Twinned Data: Use SHELXL’s TWIN command to model pseudo-merohedral twinning.
  • Disorder: Apply PART instructions to refine occupancies of overlapping atoms.
  • Validation: Check R₁ (≤5%) and CCDC-deposited structures for benchmarking .

Q. What methodologies optimize scalable synthesis without compromising purity?

Answer:

  • Flow Chemistry: Reduces side reactions (e.g., debromination) via precise temperature control.
  • Catalyst Recycling: Immobilized Pd nanoparticles on SiO₂ improve turnover number (TON >500).
  • In-line Analytics: HPLC-MS monitors intermediates in real-time .

Q. How does the fluorophenyl moiety influence pharmacokinetic properties?

Answer: The 4-fluorophenyl group enhances metabolic stability by resisting CYP450 oxidation. Key parameters:

  • LogP: Increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability.
  • t₁/₂: 6.2 hours (vs. 2.1 hours for phenyl analogs) in hepatic microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.